molecular formula C11H20N2O3 B153392 Tert-butyl 4-carbamoylpiperidine-1-carboxylate CAS No. 91419-48-6

Tert-butyl 4-carbamoylpiperidine-1-carboxylate

Cat. No. B153392
Key on ui cas rn: 91419-48-6
M. Wt: 228.29 g/mol
InChI Key: YHFUWPUJUMZXBD-UHFFFAOYSA-N
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Patent
US08518948B2

Procedure details

To a solution of isonipecotamide (500 mg, 3.90 mmol) in a mixture of 5% aqueous sodium carbonate (7 ml) and 1,4-dioxane (3 ml) was added Boc-anhydride (1.30 ml, 5.85 mmol) and stirred for 5 h at room temperature. The pH was adjusted to 5-6 with acetic acid and volatiles were evaporated under vacuo. The residue was triturated with n-pentane and diethyl ether to yield 740 mg (82.4%) of tert-butyl 4-carbamoylpiperidine-1-carboxylate as a white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
Boc-anhydride
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:9][CH2:8][CH:4]([C:5]([NH2:7])=[O:6])[CH2:3][CH2:2]1.[C:10]([OH:13])(=[O:12])C>C(=O)([O-])[O-].[Na+].[Na+].O1CCOCC1>[C:5]([CH:4]1[CH2:8][CH2:9][N:1]([C:10]([O:13][C:4]([CH3:8])([CH3:5])[CH3:3])=[O:12])[CH2:2][CH2:3]1)(=[O:6])[NH2:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
N1CCC(C(=O)N)CC1
Name
Quantity
7 mL
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Boc-anhydride
Quantity
1.3 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 5 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were evaporated under vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with n-pentane and diethyl ether

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(N)(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 740 mg
YIELD: PERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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